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molecular formula C11H13N B8297355 Vinylbenzylaziridine

Vinylbenzylaziridine

Cat. No. B8297355
M. Wt: 159.23 g/mol
InChI Key: VZNVWCSXXYJGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03996204

Procedure details

To a 1-liter, 3-necked flask equipped with a mechanical stirrer, reflux condenser and dropping funnel was charged 86 g. (2.0 mole) of aziridine, 66 g. of 85% powdered KOH (1.0 mole) and 400 ml. of benzene. The mixture was stirred and heated to reflux and 76.25 g. (0.5 mole) of ar-vinylbenzyl chloride containing 0.1% by weight of p,p'-diphenylphenylene diamine inhibitor was added over 15 minutes. The ar-vinylbenzyl chloride was an isomeric mixture consisting of approximately 60-70% meta isomer and 40-30% para isomer. The reaction mixture was then stirred rapidly under reflux for four hours, cooled to room temperature, filtered through a filter cell and the filtrate concentrated at reduced pressure to give 72.4 g. (91.1%) of crude product. This crude product was distilled at reduced pressure to give 63.1 g. (79.4%) of water-white N-ar-vinylbenzylaziridine b.p. 72°-73°/0.6 mm. whose identity was established by IR and NMR. Its purity was found to be greater than 99% by vapor phase chromatography on a G.E. silicone column (10 ft. × 1/4 in.) at 200° C. and 60 ml./min. helium flow rate.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four
[Compound]
Name
p,p'-diphenylphenylene diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:3][CH2:2]1.[OH-].[K+].[CH:6]1C=CC=C[CH:7]=1.C=C[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20]Cl)[CH:15]=1>O>[CH:6]([CH:2]1[CH2:3][N:1]1[CH2:20][C:16]1[CH:17]=[CH:18][CH:19]=[CH:14][CH:15]=1)=[CH2:7] |f:1.2|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
N1CC1
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0.5 mol
Type
reactant
Smiles
C=CC1=CC(=CC=C1)CCl
Name
p,p'-diphenylphenylene diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC(=CC=C1)CCl
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-liter, 3-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
was charged 86 g
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred rapidly
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through a filter cell
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 72.4 g
DISTILLATION
Type
DISTILLATION
Details
This crude product was distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 63.1 g
CUSTOM
Type
CUSTOM
Details
at 200° C.

Outcomes

Product
Name
Type
Smiles
C(=C)C1N(C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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